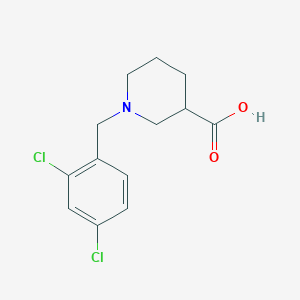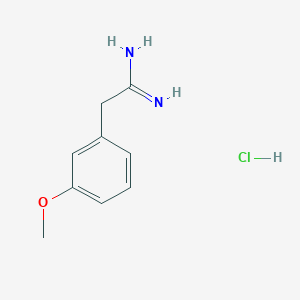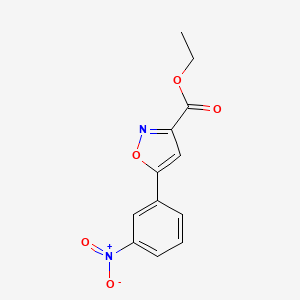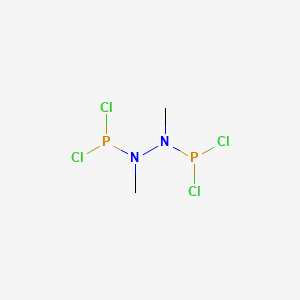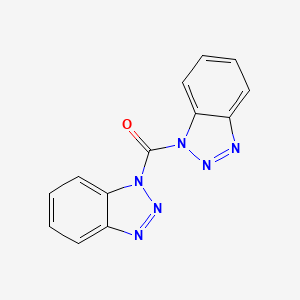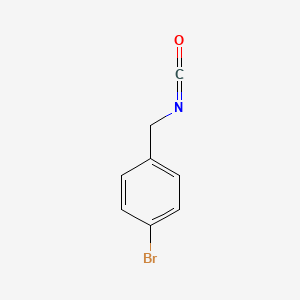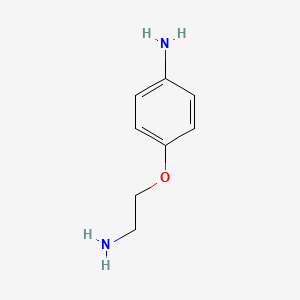
4-(2-Aminoethoxy)aniline
Descripción general
Descripción
4-(2-Aminoethoxy)aniline, also known as AEAA, is a chemical compound that belongs to the class of anilines. It is a colorless to yellowish liquid with a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol. AEAA has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethoxy)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(2-Aminoethoxy)aniline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
4-(2-Aminoethoxy)aniline has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 4-(2-Aminoethoxy)aniline has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Aminoethoxy)aniline in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. Additionally, 4-(2-Aminoethoxy)aniline has been shown to have good stability under various conditions, which makes it suitable for long-term experiments. However, one limitation of using 4-(2-Aminoethoxy)aniline is its relatively low potency compared to other therapeutic agents, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Aminoethoxy)aniline. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, 4-(2-Aminoethoxy)aniline has been shown to have potential as a fluorescent probe for detecting metal ions in biological systems, which may have applications in the field of bioimaging. Finally, further research is needed to fully understand the mechanism of action of 4-(2-Aminoethoxy)aniline and its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
4-(2-Aminoethoxy)aniline has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of these diseases. Additionally, 4-(2-Aminoethoxy)aniline has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
4-(2-aminoethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVWJHOWDSYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398968 | |
| Record name | 4-(2-Amino-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)aniline | |
CAS RN |
72210-18-5 | |
| Record name | 4-(2-Amino-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)
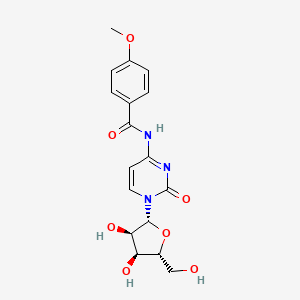
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)


